molecular formula C10H10B3F12KO3-2 B13775816 Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate

Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate

Cat. No.: B13775816
M. Wt: 477.7 g/mol
InChI Key: LMCVOTGPBHOPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is a compound that combines the properties of potassium, ethyl 4-formylbenzoate, and tritetrafluoroborate

Chemical Reactions Analysis

Types of Reactions

Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The formyl group in ethyl 4-formylbenzoate can be oxidized to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-carboxybenzoic acid.

    Reduction: 4-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;ethyl 4-formylbenzoate;tritetrafluoroborate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the tritetrafluoroborate group can act as a stabilizing agent in various chemical reactions . The potassium ion plays a role in maintaining the overall charge balance and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formylbenzoate: Similar in structure but lacks the tritetrafluoroborate group.

    Potassium trifluoroborate: Similar in containing the trifluoroborate group but lacks the ethyl 4-formylbenzoate moiety.

Uniqueness

Potassium;ethyl 4-formylbenzoate;tritetrafluoroborate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both the formyl and tritetrafluoroborate groups provides enhanced reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C10H10B3F12KO3-2

Molecular Weight

477.7 g/mol

IUPAC Name

potassium;ethyl 4-formylbenzoate;tritetrafluoroborate

InChI

InChI=1S/C10H10O3.3BF4.K/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;3*2-1(3,4)5;/h3-7H,2H2,1H3;;;;/q;3*-1;+1

InChI Key

LMCVOTGPBHOPKH-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCOC(=O)C1=CC=C(C=C1)C=O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.